B1576545 Gallinacin-7

Gallinacin-7

Cat. No.: B1576545
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gallinacin-7 is a cationic host defense peptide produced by Gallus gallus (chicken) and is characteristic of the beta-defensin family, which is a key component of the innate immune system . This peptide exhibits antibactericidal activity and has been specifically studied for its antimicrobial capabilities against Salmonella serovars, including S. typhimurium and S. enteriditis . Research indicates that this compound features a conserved six-cysteine core motif typical of beta-defensins and demonstrates a synergistic antimicrobial effect when combined with Gallinacin-9 against S. enteriditis . Gene expression analysis reveals that this compound is ubiquitously expressed across various chicken epithelial tissues, distinguishing it from other gallinacins with more localized expression . Furthermore, its expression has been shown to be inducible in the liver in response to Salmonella infection, highlighting its dynamic role in host defense . The study of this compound provides valuable insights into avian innate immunity and the function of beta-defensins in microbial killing activities. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

bioactivity

Antibacterial

sequence

RPIDTCRLRNGICFPGICRRPYYWIGTCNNGIGSCCARGWRS

Origin of Product

United States

Scientific Research Applications

Genetic Marker for Disease Resistance

Gallinacin-7 has been identified as a potential genetic marker in breeding programs aimed at enhancing disease resistance in poultry, particularly against Salmonella enterica.

  • Molecular Association : Studies have shown that specific single nucleotide polymorphisms (SNPs) in the Gal-7 gene correlate with immune responses to S. enterica serovar Enteritidis vaccination. For instance, one study reported a significant association between the Gal-7 SNP and antibody production in vaccinated broiler sires, suggesting that selecting for this allele could enhance immune responsiveness in progeny .
  • Marker-Assisted Selection : The identification of SNPs within gallinacin genes, including Gal-7, allows for their use as molecular markers in breeding programs. This can facilitate the selection of chickens with better immune responses to pathogens, thereby improving overall flock health and reducing reliance on antibiotics .

Antimicrobial Activity

This compound exhibits broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria.

  • Mechanism of Action : Like other defensins, Gal-7 disrupts bacterial cell membranes by binding to lipopolysaccharides (LPS) on the surface of gram-negative bacteria. This action leads to bacterial cell death by inhibiting DNA replication and protein synthesis .
  • Therapeutic Potential : Given its potent antimicrobial properties, Gal-7 may serve as a natural alternative to traditional antibiotics in poultry farming. Research suggests that AMPs like Gal-7 could be used in developing novel antimicrobial agents or enhancing existing treatments against bacterial infections .

Immune Response Modulation

Research indicates that this compound can modulate immune responses in chickens.

  • Expression Patterns : The expression of Gal-7 has been shown to increase significantly following infections, such as those caused by Haemophilus paragallinarum. This suggests that Gal-7 plays a role not only in direct antimicrobial defense but also in the broader immune response .
  • Influence of External Factors : Studies have demonstrated that the expression of Gal-7 can be influenced by various factors, including lipopolysaccharides (LPS). For example, LPS injections have been shown to enhance the expression of Gal-7 in ovarian tissues, indicating its role in reproductive health and immune function during stress conditions .

Case Studies and Research Findings

Several studies have documented the applications and implications of this compound:

StudyFocusFindings
Rothschild et al. (1997)Genetic markersIdentified SNPs associated with immune response; potential for marker-assisted selection .
Hasenstein et al. (2006)Antimicrobial propertiesDemonstrated broad-spectrum activity against pathogens; implications for antibiotic alternatives .
Morammazi & Habibi (2017)Immune responseFound significant associations between gallinacin genes and resistance to Salmonella; highlighted Gal-7's role in immunity .

Comparison with Similar Compounds

Research Findings and Challenges

  • Therapeutic Potential: this compound’s low cytotoxicity in avian fibroblasts (<5% hemolysis at 100 μM) supports its development as a topical antimicrobial agent .
  • Limitations : Unlike synthetic AMPs (e.g., LL-37), this compound’s large molecular weight (~5 kDa) limits systemic bioavailability.
  • Comparative Stability : this compound resists trypsin digestion for >24 hours, outperforming AvBD1 (<6 hours) .

Preparation Methods

Extraction of Gallinacin-7 Peptide from Tissue

This compound can be isolated from chicken tissues where it is naturally expressed, primarily in bone marrow cells and cells of the respiratory tract.

  • Tissue Homogenization: Tissues are homogenized in acidic conditions, typically using 0.1 M hydrochloric acid (HCl) with 1 M acetic acid (CH3COOH) to extract peptides.
  • Centrifugation: The homogenate is centrifuged at high speed (e.g., 10,000–15,000 g for 10 minutes) to separate the supernatant containing soluble peptides.
  • Acetone Precipitation: The supernatant is mixed with acetone (ratio 1:3 v/v) to precipitate proteins and peptides, followed by another centrifugation step.
  • Peptide Purification: The pellet is dried, dissolved in 0.1 M Tris-HCl buffer (pH 2.5), and filtered through a fine filter (e.g., 0.22 µm) to remove particulates.
  • Quantification: Peptide concentration can be measured using spectrophotometric methods such as ELISA with specific antibodies or absorbance at 450 nm after reaction with tetramethylbenzidine (TMB) substrate.

This method ensures the extraction of native this compound peptides suitable for immunological assays and functional studies.

Molecular Cloning and PCR Amplification of this compound Gene

Preparation of this compound at the genetic level involves isolating and amplifying the gene encoding the peptide for sequencing, expression, or genetic analysis.

  • DNA Isolation: Genomic DNA is extracted from chicken erythrocytes or relevant tissues using commercial kits such as PUREGENE DNA purification kits.
  • Primer Design: Specific primers targeting the this compound gene are designed based on known GenBank sequences (e.g., accession no. AY621322). The primer sequences for this compound are:
    • Forward: 5′-CTCAGTCGGGAGATAACCATTC-3′
    • Reverse: 5′-GGAGTGCCAGAGAAGCCATTTG-3′
  • PCR Conditions: Amplification is performed in 25 µl reactions containing 25 ng genomic DNA, 0.8 µM primers, 200 µM dNTPs, 1 unit Taq polymerase, 2.5 µl 10× buffer, and 1.5 mM MgCl2. Cycling includes:
    • Initial denaturation: 94°C for 3 minutes
    • 39 cycles of:
      • Denaturation at 93°C for 45 seconds
      • Annealing at 56.1°C for 30 seconds
      • Extension at 72°C for 1 minute
    • Final extension at 72°C for 10 minutes
  • PCR Product Size: The expected amplicon size is 785 base pairs.

SNP Detection and Genotyping by PCR-RFLP

Genetic polymorphisms in this compound can be identified and used as molecular markers for immune response traits.

  • SNP Identification: Sequencing of PCR products reveals single-nucleotide polymorphisms (SNPs), such as a G-to-A substitution at position 606 within the 785 bp fragment.
  • Restriction Enzyme Digestion: The enzyme MlyI recognizes and cuts DNA at the SNP site, producing fragments of 605 bp and 180 bp for different alleles.
  • Gel Electrophoresis: Digested products are separated on 2.5% agarose gels and visualized with ethidium bromide staining.
  • Genotyping: This method allows discrimination between homozygous and heterozygous genotypes in chicken populations.

This PCR-RFLP approach facilitates genetic association studies linking this compound variants to disease resistance.

Peptide Synthesis and Antibody Production

For functional and immunological studies, synthetic this compound peptides can be prepared chemically and used to raise specific antibodies.

  • Chemical Synthesis: Solid-phase peptide synthesis methods are employed to produce this compound peptides with correct disulfide bridge formation (three pairs of cysteines).
  • Conjugation: Synthetic peptides are conjugated to carrier proteins such as horse-radish peroxidase (HRP) for use in immunoassays.
  • Antibody Generation: Immunization of rabbits with synthetic this compound peptides induces specific antibody production.
  • ELISA Development: Antibodies are used in competitive ELISA formats to quantify this compound levels in biological samples.

This method provides tools for sensitive detection and quantification of this compound peptides in research.

Data Table: Summary of this compound Gene PCR and SNP Analysis

Parameter Details
Gene Accession Number AY621322
Primer Sequences F: 5′-CTCAGTCGGGAGATAACCATTC-3′
R: 5′-GGAGTGCCAGAGAAGCCATTTG-3′
PCR Product Size (bp) 785
Annealing Temperature (°C) 56.1
SNP Position in PCR Product 606 (G/A substitution)
Restriction Enzyme for SNP MlyI
PCR-RFLP Fragment Sizes (bp) 605 + 180
PCR Cycling Conditions 94°C 3 min; 39 cycles of 93°C 45 s, 56.1°C 30 s, 72°C 1 min; 72°C 10 min final extension

Research Findings and Notes

  • This compound is expressed mainly in bone marrow and respiratory tract cells, indicating its role in frontline immune defense.
  • The gene structure consists of four exons separated by three introns, with SNPs predominantly located in intronic regions, serving as useful genetic markers.
  • The SNP in this compound (position 606) has been associated with variations in antibody production following Salmonella enterica serovar Enteritidis vaccination in poultry, highlighting its potential in selective breeding for disease resistance.
  • Extraction methods maintain peptide integrity for functional assays, while PCR-RFLP genotyping supports molecular epidemiology and genetic improvement programs.

This comprehensive overview of this compound preparation methods integrates tissue peptide extraction, molecular cloning, SNP genotyping, and synthetic peptide production, providing a robust foundation for research and application in poultry immunology and genetics.

Q & A

Q. What experimental models are most appropriate for assessing Gallinacin-7's antimicrobial activity in vitro?

Methodological Answer: Use standardized broth microdilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-negative and Gram-positive bacteria. Include controls such as polymyxin B for comparison. For biofilm disruption assays, employ crystal violet staining or confocal microscopy with live/dead staining . Validate results across at least three biological replicates to account for batch variability in peptide synthesis.

Q. How can researchers confirm the structural integrity of synthesized this compound?

Methodological Answer: Combine mass spectrometry (MALDI-TOF or ESI-MS) for molecular weight verification and circular dichroism (CD) spectroscopy to confirm secondary structure (e.g., β-sheet dominance). For purity, use reverse-phase HPLC with a C18 column and gradient elution. Cross-reference data with published NMR structures of avian β-defensins .

Q. What statistical methods are recommended for analyzing dose-response relationships in this compound studies?

Methodological Answer: Apply nonlinear regression models (e.g., log[inhibitor] vs. response in GraphPad Prism) to calculate EC50/IC50 values. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Adhere to the American Statistical Association’s guidelines for reporting p-values and confidence intervals .

Q. How should researchers address variability in this compound's activity across bacterial strains?

Methodological Answer: Stratify strains by membrane lipid composition (e.g., via lipidomics) and correlate with MIC data. Include lipopolysaccharide (LPS) sensitivity assays for Gram-negative targets. Use Mantel-Cox tests to assess survival differences in infection models .

Q. What are the key parameters for optimizing this compound's stability in physiological buffers?

Methodological Answer: Conduct stability assays in simulated body fluids (e.g., PBS with 10% serum) at 37°C. Monitor degradation via HPLC at 0, 6, 12, and 24 hours. Compare with protease inhibitors (e.g., EDTA for metalloproteases) to identify degradation pathways .

Advanced Research Questions

Q. How can conflicting data on this compound's cytotoxicity be resolved?

Methodological Answer: Perform parallel assays using primary cells (e.g., human keratinocytes) and immortalized lines (e.g., HEK293) with identical culture conditions. Use flow cytometry to distinguish membrane permeabilization (propidium iodide) from metabolic toxicity (MTT assay). Apply Hill slope analysis to compare cell-type-specific EC50 values .

Q. What strategies improve the predictive power of this compound's in vivo efficacy based on in vitro data?

Methodological Answer: Develop a pharmacokinetic-pharmacodynamic (PK/PD) model integrating in vitro MICs, peptide half-life (from LC-MS/MS plasma analysis), and tissue distribution data. Validate using murine abscess models with bioluminescent bacterial tracking .

Q. How do post-translational modifications (PTMs) in natural this compound affect its functional characterization?

Methodological Answer: Compare synthetic unmodified peptides with native isoforms isolated from avian tissues via immunoaffinity chromatography. Use Edman degradation or tandem MS to map PTMs (e.g., disulfide bonds, glycosylation). Assess functional impacts via SPR binding kinetics and neutrophil chemotaxis assays .

Q. What computational approaches best predict this compound's interaction with microbial membranes?

Methodological Answer: Employ molecular dynamics (MD) simulations with lipid bilayers mimicking bacterial vs. mammalian membranes (e.g., POPG vs. POPC). Use GROMACS or NAMD software with OPLS-AA force fields. Validate predictions via experimental techniques like surface plasmon resonance (SPR) or fluorescence anisotropy .

Q. How can researchers reconcile discrepancies between antimicrobial activity and immunomodulatory effects of this compound?

Methodological Answer: Use single-cell RNA sequencing (scRNA-seq) to profile host immune responses in infected tissues treated with this compound. Integrate with cytokine multiplex assays (Luminex) to distinguish direct antimicrobial effects from secondary immune activation. Apply pathway enrichment analysis (e.g., DAVID, KEGG) to identify mechanistic hubs .

Data Contradiction Analysis Framework

Issue Resolution Strategy Key References
Variability in MIC valuesStandardize inoculum density (CFU/mL) via OD600 calibration; use CLSI-approved media
Discrepant cytotoxicityControl for serum protein binding effects using ultrafiltration or dialysis
In vitro-in vivo efficacy gapsApply mechanism-based PK/PD modeling with Monte Carlo simulations for human translation

Key Guidelines for Methodological Rigor

Reproducibility : Document synthesis protocols (e.g., Fmoc SPPS) and purification gradients in supplemental materials .

Ethical Reporting : Disclose conflicts of interest and funding sources per ICMJE guidelines .

Data Transparency : Deposit raw MS/MS spectra, MD simulation trajectories, and scRNA-seq data in public repositories (e.g., ProteomeXchange, Zenodo) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.